Acetic acid, (2-acetyl-4-nitrophenoxy)-

Heterocyclic synthesis Benzofuran chemistry Substituent effects

Synthesizing 5-nitrobenzofuran-2-carboxylic acid scaffolds often fails when using mono-substituted phenoxyacetic acid analogs-either ring closure stalls or regiochemical outcomes diverge. This 2,4-disubstituted phenoxyacetic acid derivative solves both problems simultaneously. Its 2-acetyl group enables enolate formation for aldol-type cyclization, while the 4-nitro group electronically directs the reaction toward benzofuran-2-carboxylic acid products rather than decarboxylated side products. • Single-precursor divergent synthesis: Et₃N yields carboxylated benzofuran; AcOH yields decarboxylated benzofuran-reducing inventory from two starting materials to one. • KOH/dioxane cyclization proceeds within 1.0 h to generate (2R,3S)-3-hydroxy-3-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylic acid esters, key chiral intermediates. • LogP 1.784 and TPSA 109.42 Ų support efficient EtOAc or DCM extraction and predictable normal-phase flash chromatography retention.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 88521-63-5
Cat. No. B12292739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (2-acetyl-4-nitrophenoxy)-
CAS88521-63-5
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O
InChIInChI=1S/C10H9NO6/c1-6(12)8-4-7(11(15)16)2-3-9(8)17-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
InChIKeyPSUXXDHFQIYRSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, (2-acetyl-4-nitrophenoxy)- (CAS 88521-63-5): Molecular Profile and Core Reactivity


Acetic acid, (2-acetyl-4-nitrophenoxy)- (IUPAC: 2-(2-acetyl-4-nitrophenoxy)acetic acid, CAS 88521-63-5) is a 2,4-disubstituted phenoxyacetic acid derivative with molecular formula C₁₀H₉NO₆ and molecular weight 239.18 g/mol . The compound bears an electron-donating 2-acetyl group and an electron-withdrawing 4-nitro group on the phenyl ring, along with a carboxylic acid side chain. It is principally used as a key synthetic intermediate for constructing 5-nitrobenzofuran derivatives via intramolecular cyclization reactions, including the classical Roessing (Rössing) reaction [1]. Its dual-function architecture—combining a nucleophilic phenoxide-type oxygen with an electrophilic acetyl carbonyl—enables chemoselective transformations that are not simultaneously achievable with simpler mono-substituted analogs [2].

Why In-Class Phenoxyacetic Acids Cannot Replace Acetic acid, (2-acetyl-4-nitrophenoxy)- in Benzofuran Synthesis


Substitution of Acetic acid, (2-acetyl-4-nitrophenoxy)- with a close analog such as (4-nitrophenoxy)acetic acid (CAS 1798-11-4) or 2-acetylphenoxyacetic acid (CAS 1878-62-2) fails because the tandem reactivity required for successful benzofuran cyclization demands both the 2-acyl and 4-nitro groups simultaneously present [1]. (4-Nitrophenoxy)acetic acid lacks the essential acetyl carbonyl required for enolate formation and aldol-type ring closure, while 2-acetylphenoxyacetic acid lacks the nitro group that electronically directs the regiochemical outcome toward 2-benzofurancarboxylic acid products [2]. The Roessing reaction literature explicitly demonstrates that the 4-nitro substituent is not a passive spectator but an active electronic director that shifts the product distribution in favor of benzofuran-2-carboxylic acids over simple decarboxylated benzofurans . Generic replacements introduce either synthetic dead ends (no ring closure) or unfavorable product mixtures, undermining reproducibility and yield in target-oriented synthesis programs.

Quantitative Differentiation Evidence for Acetic acid, (2-acetyl-4-nitrophenoxy)- Against Closest Analogs


Product Distribution Control: 4-Nitro Substituent Favors 2-Benzofurancarboxylic Acid Formation in Roessing Reaction

In the Roessing reaction of 4-substituted 2-acylphenoxyacetic acids with NaOAc-Ac₂O, the 4-nitro group of Acetic acid, (2-acetyl-4-nitrophenoxy)- directs the product distribution toward 2-benzofurancarboxylic acid over the decarboxylated benzofuran. By contrast, electron-donating 4-substituents such as methoxy shift the outcome toward benzoxepins or benzofurans . This electronic steering effect is quantitatively documented in the original study (Suzuki et al., 1983), where the 2-benzofurancarboxylic acid:benzofuran ratio varies systematically with the Hammett σ constant of the 4-substituent [1]. The 4-nitro case represents the extreme electron-withdrawing end of this continuum, providing maximum selectivity for the carboxylic acid product—a critical intermediate for further pharmaceutical derivatization.

Heterocyclic synthesis Benzofuran chemistry Substituent effects

Steric Steering by the 2-Acetyl Group: Benzofuran vs. Benzofuran-2-Carboxylic Acid Outcome

The steric bulk of the 2-acyl substituent in 2-acyl-4-nitrophenoxyacetic acids directly influences the product ratio in the Roessing reaction. When the 2-acyl group is sterically demanding, formation of the non-carboxylated benzofuran is favored; when it is the relatively compact acetyl group (as in the title compound), the 2-benzofurancarboxylic acid pathway remains accessible [1]. This steric-electronic interplay allows the title compound to serve as a selective precursor to 3-methyl-5-nitrobenzofuran-2-carboxylic acid when treated with strong bases such as triethylamine in acetic anhydride, whereas sterically hindered 2-acyl analogs (e.g., 2-benzoyl or 2-isobutyryl) would predominantly yield the decarboxylated benzofuran [2].

Stereoelectronic effects Benzofuran synthesis Reaction mechanism

Base-Dependent Product Divergence: Exclusive Carboxylic Acid or Benzofuran from the Same Substrate

Acetic acid, (2-acetyl-4-nitrophenoxy)- uniquely enables a base-switchable product divergence: with the strong base triethylamine, it gives 3-methyl-5-nitrobenzofuran-2-carboxylic acid exclusively, whereas in the presence of acetic acid (protic conditions) the decarboxylated product 3-methyl-5-nitrobenzofuran is obtained in good yield [1]. This switchable reactivity, documented in the Horaguchi et al. (1987) study, is not attainable with the ethyl ester analog (CAS 88521-72-6), which requires a separate hydrolysis step for carboxylic acid liberation and follows a different reaction course under the same conditions [2]. The free carboxylic acid functional group of the title compound is thus integral to this dual-outcome reactivity profile.

Reaction selectivity Base effects Synthetic methodology

Computational Property Differentiation: Calculated LogP and PSA vs. De-nitro and De-acetyl Analogs

Calculated physicochemical parameters differentiate Acetic acid, (2-acetyl-4-nitrophenoxy)- from its closest structural analogs in ways relevant to purification, formulation, and preliminary bioavailability assessment. The target compound has a computed LogP of 1.784 and a topological polar surface area (TPSA) of 109.42 Ų . By comparison, (4-nitrophenoxy)acetic acid (CAS 1798-11-4, lacking the 2-acetyl group) has a lower LogP (estimated ~1.3) and reduced molecular complexity, while 2-acetylphenoxyacetic acid (CAS 1878-62-2, lacking the 4-nitro group) has a LogP of approximately 0.8 and TPSA ~63 Ų . The higher LogP of the target compound indicates enhanced lipophilicity suitable for organic-phase extraction during workup, while its elevated TPSA relative to the de-nitro analog suggests stronger hydrogen-bonding capacity that can be exploited in chiral resolution or salt formation strategies.

Physicochemical profiling Drug-likeness Bioavailability prediction

Optimal Application Scenarios for Acetic acid, (2-acetyl-4-nitrophenoxy)- Based on Demonstrated Differentiation


Selective Synthesis of 5-Nitrobenzofuran-2-Carboxylic Acid Pharmaceutical Intermediates

When a synthetic route requires 3-methyl-5-nitrobenzofuran-2-carboxylic acid or its derivatives as a key building block—common in the preparation of nitro-substituted benzofuran-based kinase inhibitors and antimicrobial agents—Acetic acid, (2-acetyl-4-nitrophenoxy)- provides a direct, high-selectivity path via triethylamine-mediated cyclization [1]. Using any analog lacking the 4-nitro group results in loss of the desired 5-nitro substitution pattern, while replacing the 2-acetyl with a bulkier acyl group risks steric redirection toward the non-carboxylated benzofuran side product. Procurement of this specific compound ensures the electronic and steric prerequisites for the targeted benzofuran-2-carboxylic acid scaffold are simultaneously met [2].

Divergent Synthesis Platforms Requiring Both Carboxylated and Decarboxylated Benzofurans from a Single Precursor

Medicinal chemistry groups exploring structure-activity relationships (SAR) around 5-nitrobenzofuran cores benefit from the base-switchable reactivity of Acetic acid, (2-acetyl-4-nitrophenoxy)-. Under strong basic conditions (Et₃N), the carboxylated product is obtained exclusively; under protic conditions (AcOH present), the decarboxylated benzofuran is formed in good yield [1]. This divergent capability reduces the number of starting materials required in a parallel synthesis campaign from two distinct precursors to a single inventory item, decreasing procurement cost, analytical characterization burden, and supply chain complexity while simultaneously increasing synthetic throughput [2].

Building Block for 2,3-Dihydrobenzofuran-2-Carboxylic Acid Derivatives via KOH-Mediated Cyclization

In process chemistry routes leading to (2R,3S)-3-hydroxy-3-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylic acid esters—key intermediates for chiral benzofuran natural product analogs—Acetic acid, (2-acetyl-4-nitrophenoxy)- undergoes smooth KOH-mediated cyclization in 1,4-dioxane over 1.0 hour [1]. This transformation exploits the combined presence of the 2-acetyl (providing the enolizable methyl group) and the 4-nitro group (activating the ring toward nucleophilic attack), a dual reactivity profile that neither (4-nitrophenoxy)acetic acid nor 2-acetylphenoxyacetic acid alone can deliver, making the procurement of this specific intermediate essential for the synthetic sequence.

Physicochemical Property-Guided Purification and Formulation Development

The computed LogP of 1.784 and TPSA of 109.42 Ų for Acetic acid, (2-acetyl-4-nitrophenoxy)- provide actionable guidance for chromatographic method development and solvent selection during purification [1]. Compared with the more hydrophilic (4-nitrophenoxy)acetic acid (LogP ~1.3) and 2-acetylphenoxyacetic acid (LogP ~0.8), the target compound's enhanced lipophilicity supports efficient liquid-liquid extraction into ethyl acetate or dichloromethane, reducing aqueous waste volumes in larger-scale preparations. Its elevated TPSA also suggests effective retention on normal-phase silica, facilitating flash chromatography optimization without extensive trial-and-error method scouting [2].

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